molecular formula C10H9BrN2O2 B2836903 Ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate CAS No. 1956378-91-8

Ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

Cat. No.: B2836903
CAS No.: 1956378-91-8
M. Wt: 269.098
InChI Key: PNHPAXQYAIDUBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate is a chemical compound with the molecular formula C10H9BrN2O2 . It is used in the field of chemistry for various purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrolopyridine core with a bromine atom at the 3-position and an ethyl carboxylate group at the 6-position .

Scientific Research Applications

Synthesis of Highly Functionalized Tetrahydropyridines

Researchers have utilized ethyl 2-methyl-2,3-butadienoate in a [4 + 2] annulation process with N-tosylimines, facilitated by an organic phosphine catalyst. This reaction path leads to the creation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity. Such advancements underscore the potential of ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate derivatives in synthesizing novel tetrahydropyridines with high functionality and selectivity (Zhu, Lan, & Kwon, 2003).

Generation of Pyrrolopyridine Analogs

Another study highlights the synthesis of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate. This process stems from the reaction of carbethoxyacetamidine with bromoacetone or chloroacetaldehyde, leading to compounds with observed antibacterial activity in vitro, showcasing the compound's role in developing new antibacterial agents (Toja, Kettenring, Goldstein, & Tarzia, 1986).

Facilitating Novel Heterocyclic Structures

Efficient synthesis methods have been developed for novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through the condensation of pyrazole-5-amine derivatives and activated carbonyl groups. This process, which occurs in refluxing acetic acid, highlights the compound's utility in creating new N-fused heterocycle products in good to excellent yields, thus contributing to the expansion of accessible heterocyclic compounds for further research and application (Ghaedi et al., 2015).

Intermediate in Insecticide Synthesis

The compound has been identified as an important intermediate in the synthesis of a new insecticide, chlorantraniliprole. The synthesis route from ethyl 2-(3-chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate through esterification and bromination showcases its industrial significance due to its simplicity, low cost, and high yield and purity, indicating a promising pathway for industrialization (Zhi-li, 2007).

Properties

IUPAC Name

ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)6-3-8-9(13-4-6)7(11)5-12-8/h3-5,12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHPAXQYAIDUBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C(=CN2)Br)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.